N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features both tetrazole and carboxamide functional groups. Compounds containing tetrazole rings are of significant interest in medicinal chemistry due to their potential biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tetrazole rings. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups, potentially leading to different derivatives.
Substitution: The tetrazole and phenyl rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can introduce new functional groups to the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its stability and bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both tetrazole and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN9O/c16-10-1-5-13(6-2-10)25-20-14(19-22-25)15(26)18-11-3-7-12(8-4-11)24-9-17-21-23-24/h1-9H,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSVOAKZXDLDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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